Oxalate Salt Form vs. Free Base: Molecular Weight and Stoichiometric Definition for Precise Formulation
The oxalate salt (CAS 502842-44-6) has a molecular weight of 385.72 g/mol, defined by the 1:1 stoichiometry of the free base ethyl ester (C12H13ClF3NO2, MW 295.68) with oxalic acid (MW 90.03) . This represents a mass increment of 90.04 g/mol (+30.5%) over the free base form and 118.09 g/mol (+44.1%) over the free carboxylic acid analog 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid (CAS 412925-24-7, MW 267.63) . The defined salt stoichiometry eliminates the batch-to-batch variability in amine content encountered with hygroscopic free-base amines, where absorbed moisture can compromise weighing accuracy by 2–5% in typical laboratory handling conditions [1]. Vendor specifications for the oxalate salt report purity of NLT 95% (aromsyn) or 98% (Leyan) with batch-specific certificates of analysis (COA) and structural confirmation data .
| Evidence Dimension | Molecular weight and stoichiometric definition |
|---|---|
| Target Compound Data | MW 385.72 g/mol; defined 1:1 oxalate stoichiometry; purity 95–98% (NLT 95% per Aromsyn, 98% per Leyan) |
| Comparator Or Baseline | Free base ethyl ester: MW 295.68 g/mol (calculated); Free acid CAS 412925-24-7: MW 267.63 g/mol; no defined counterion stoichiometry |
| Quantified Difference | Mass increment of +30.5% vs. free base; +44.1% vs. free acid; defined vs. undefined amine content for free base forms |
| Conditions | Ambient laboratory storage and weighing conditions; salt stoichiometry verified by elemental analysis and COA |
Why This Matters
For procurement decisions, the oxalate salt eliminates the need for amine-content assay prior to each use, reducing workflow uncertainty in multi-step syntheses where precise stoichiometric control is critical.
- [1] Fleck M, Petrosyan AM. Salts of Amino Acids: Crystallization, Structure and Properties. Springer, 2014. ISBN 978-3-319-06299-0. (Class-level reference for amino acid salt crystallinity and handling properties.) View Source
